3-(3-Fluoro-2-methoxyphenyl)piperidine
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Overview
Description
3-(3-Fluoro-2-methoxyphenyl)piperidine is a fluorinated piperidine derivative. The incorporation of fluorine into the piperidine ring enhances its pharmacokinetic and physicochemical properties, making it a valuable compound in drug discovery and development . The presence of the methoxy group further modifies its electronic properties, contributing to its unique behavior in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-2-methoxybenzene.
Formation of Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .
Scientific Research Applications
3-(3-Fluoro-2-methoxyphenyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound finds applications in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, while the methoxy group influences its electronic properties. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery .
Comparison with Similar Compounds
3-Fluoro-1-[3-(2-methoxyphenyl)propanoyl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide: This compound shares structural similarities with 3-(3-Fluoro-2-methoxyphenyl)piperidine but has different functional groups, leading to distinct chemical and biological properties.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings exhibit similar pharmacokinetic properties but differ in their biological activities and applications.
Uniqueness: The unique combination of fluorine and methoxy groups in this compound imparts specific electronic and steric properties, making it distinct from other similar compounds. These properties enhance its potential as a versatile scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(3-fluoro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-10(5-2-6-11(12)13)9-4-3-7-14-8-9/h2,5-6,9,14H,3-4,7-8H2,1H3 |
InChI Key |
UGMQCTMESSKVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)C2CCCNC2 |
Origin of Product |
United States |
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